6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-12-6-7-21-19(22-12)27-11-15-9-16(23)17(10-25-15)26-18(24)8-13-2-4-14(20)5-3-13/h2-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBYSQMFEKOPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyran ring, a pyrimidine moiety, and a chlorobenzoate group, suggest potential therapeutic applications, particularly in cancer treatment and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that enhance its reactivity and interaction with biological targets. The presence of the sulfanyl group and the chlorobenzoate moiety contributes to its potential as an inhibitor of key enzymes involved in cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit kinases associated with malignancies, affecting processes such as cell proliferation and survival. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound inhibits key kinases involved in cancer cell signaling.
- Antimicrobial Activity : It demonstrates activity against various bacterial strains and fungi.
- Cytotoxic Effects : The compound exhibits cytotoxicity towards several cancer cell lines.
Biological Activity Overview
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various 4H-pyran derivatives, including the target compound, against multiple cancer cell lines such as NCI-H460, HCT-116, and UACC-62. The results demonstrated significant inhibition with IC50 values ranging from 0.24 µM to 0.58 µM for selected derivatives, indicating strong antitumor potential attributed to the presence of electron-withdrawing groups like chlorine and cyano .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives, revealing that compounds similar to the target exhibited substantial antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyran derivatives by assessing their ability to inhibit COX-2 enzyme activity. The target compound showed promising results in reducing inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to five structurally related derivatives, focusing on molecular properties, substituent effects, and physicochemical parameters derived from the evidence.
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate
- Structural Difference : The 4-chlorophenylacetate group in the target compound is replaced with a 2-methylbenzoate ester.
- Molecular Formula : C₁₉H₁₆N₂O₄S vs. C₂₀H₁₇ClN₂O₄S (estimated for the target compound).
- Molecular Weight : 368.41 g/mol (vs. ~402.87 g/mol for the target compound).
- The methyl group at the benzoate position may decrease steric hindrance compared to the bulkier 4-chlorophenyl group .
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Structural Difference: Replaces the pyranone core with a thieno[3,2-d]pyrimidin-4-one system and adds an acetamide linker.
- Molecular Formula : C₂₁H₁₇ClN₃O₂S₂.
- Key Features: The thienopyrimidine scaffold increases aromaticity and planarity, which could enhance DNA intercalation or kinase inhibition.
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Structural Difference: Incorporates a 3-methoxybenzyl group on the thienopyrimidine core and a 2-chloro-4-methylphenyl acetamide.
- Molecular Formula : C₂₃H₂₀ClN₃O₃S₂.
- Key Features : The methoxy group enhances electron-donating properties, which may improve solubility. However, the lack of density or melting point data (N/A in evidence) limits further physicochemical comparisons .
4-{[(4-Chlorobenzyl)sulfanyl]methyl}-6-[(4-chlorophenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine
- Structural Difference : Features dual 4-chlorophenyl-sulfanyl groups and a pyridine substituent.
- Molecular Formula : C₂₃H₁₇Cl₂N₃S₂.
- Physicochemical Data :
- Density: 1.4±0.1 g/cm³
- Boiling Point: 580.9±50.0 °C
- LogP: 6.87 (indicating high lipophilicity)
- Refractive Index: 1.714
- Key Features : The dual chlorophenyl groups and pyridine ring contribute to strong π-π interactions, while the high LogP suggests significant membrane permeability .
Key Observations
Substituent Effects : Chlorine atoms and aromatic systems (e.g., pyridine in ) increase LogP, favoring lipid bilayer penetration but risking solubility issues.
Synthetic Accessibility : The target compound’s ester linkage may simplify synthesis compared to amide-containing analogs like or , which require coupling reagents.
Q & A
Q. Methodological Approach :
- Temperature Gradients : Test ranges (e.g., 50–120°C) to identify exothermic/endothermic thresholds.
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction efficiency.
- Catalyst Optimization : Evaluate bases (K₂CO₃, NaH) for thioether formation or Lewis acids (ZnCl₂) for cyclization.
- Real-Time Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products.
Example : Continuous flow reactors enhance scalability and reduce reaction times for industrial-grade synthesis .
Basic: Which spectroscopic and analytical methods confirm structural integrity?
Q. Essential Techniques :
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyran C=O at ~170 ppm) and aryl/heterocyclic carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (412.46 g/mol) and fragmentation patterns.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~600 cm⁻¹).
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Advanced: How to resolve discrepancies in biological activity data across assays?
Q. Strategies :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate across cell lines (e.g., HeLa vs. MCF-7).
- Permeability Analysis : Measure logP to correlate lipophilicity with cellular uptake inefficiencies.
- Off-Target Profiling : Employ kinase screening panels or proteome-wide affinity pulldowns to identify unintended interactions.
Case Study : In vitro antibacterial activity may not translate to in vivo models due to metabolic instability—address via prodrug derivatization .
Advanced: How do structural modifications (e.g., aryl substituents) impact bioactivity?
Q. SAR Insights :
- Electron-Withdrawing Groups (e.g., 4-Cl): Enhance target binding (e.g., kinase inhibition) but reduce aqueous solubility.
- Electron-Donating Groups (e.g., 4-OCH₃): Improve solubility but may lower affinity.
Methodology : - Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase).
- Free Energy Calculations : Compare ΔG binding for analogs using MM/PBSA workflows .
Basic: What computational tools model this compound’s interactions?
Q. Tools and Workflows :
- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction mapping.
- DFT Calculations : Gaussian 16 optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps).
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
Advanced: How to address low crystallinity in X-ray structure determination?
Q. Crystallography Strategies :
- Solvent Screening : Test mixtures (e.g., DCM/hexane, EtOH/H₂O) via vapor diffusion.
- Twinning Analysis : Use PLATON to detect and refine twinned crystals.
- Software : SHELXT for phase solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) .
Advanced: What mechanistic insights govern thioether formation?
Q. Reaction Mechanism :
- SN2 Pathway : Pyrimidine-thiol attacks a bromomethyl intermediate, facilitated by polar aprotic solvents (DMF) and bases (K₂CO₃).
- Kinetic Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane) tracks thiol consumption.
Side Reactions : Competing oxidation to disulfides requires inert atmospheres (N₂/Ar) .
Basic: How is purity validated for biological testing?
Q. Protocol :
- HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm.
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Melting Point : Sharp range (e.g., 150–152°C) indicates homogeneity .
Advanced: What strategies improve metabolic stability in vivo?
Q. Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to mask polar functionalities.
- Isotope Labeling : Synthesize deuterated analogs to slow CYP450-mediated degradation.
- PK/PD Modeling : Use WinNonlin to correlate plasma concentration-time profiles with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
